molecular formula C19H20N2O4S2 B2511116 N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-39-2

N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2511116
CAS No.: 941952-39-2
M. Wt: 404.5
InChI Key: ALJPGFNMRLUJHE-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941952-39-2) is a heterocyclic compound with a molecular formula of C₁₉H₂₀N₂O₄S₂ and a molecular weight of 404.5 g/mol . Its structure comprises:

  • A 4-ethyl-substituted benzothiazole ring, which enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
  • A propanamide linker that connects the benzothiazole moiety to a sulfonyl group.

This compound is part of a broader class of N-acylated benzothiazoles, which are studied for their biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-13-5-4-6-16-18(13)21-19(26-16)20-17(22)11-12-27(23,24)15-9-7-14(25-2)8-10-15/h4-10H,3,11-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPGFNMRLUJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethylbenzo[d]thiazole.

    Sulfonylation: The benzo[d]thiazole derivative is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated intermediate undergoes amidation with 3-bromopropionyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Key Substituents Molecular Weight (g/mol) Synthesis Yield Biological Activity Notes References
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (Target Compound) 4-Ethylbenzothiazole, 4-methoxyphenylsulfonyl 404.5 Not reported Potential enzyme inhibition (structural analogy)
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Unsubstituted benzothiazole, 4-methoxyphenyl (no sulfonyl) ~318.4 59% Anticancer activity (cell-based assays)
N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) Piperidinyl-sulfonyl, triazole-thioether linkage 607.78 89% High LOX inhibition (IC₅₀ = 2.3 µM)
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j) Ethoxyphenyl, oxadiazole-thioether, piperidinyl-sulfonyl 546.67 87% Moderate antifungal activity
3-((4-Methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide derivative Pyridinylmethyl group, sulfonyl-propanamide 495.6 Not reported Enhanced blood-brain barrier penetration (structural)

Structural and Functional Insights

In contrast, compounds with piperidinyl-sulfonyl groups (e.g., 9g) exhibit higher enzyme inhibitory activity due to additional hydrogen-bonding interactions with target proteins .

Impact of the Sulfonyl Group :

  • The 4-methoxyphenylsulfonyl group in the target compound provides a balance of electronic effects (electron-withdrawing sulfonyl and electron-donating methoxy), which may stabilize interactions with charged residues in enzyme active sites .
  • Compounds lacking the sulfonyl group (e.g., 11 ) show reduced polarity, correlating with lower solubility but higher cellular uptake in anticancer assays .

Linker Modifications :

  • The propanamide linker in the target compound is shorter and less flexible than the oxadiazole-thioether linkers in 8j and 9g , which may limit conformational adaptability but reduce metabolic degradation .

Biological Activity Trends :

  • LOX Inhibition : Piperidinyl-sulfonyl derivatives (e.g., 9g ) outperform the target compound in LOX inhibition due to their extended hydrophobic and hydrogen-bonding interactions .
  • Anticancer Activity : The ethylbenzothiazole core in the target compound shares structural similarities with N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (compound 31 ), which shows potent KPNB1 inhibition (IC₅₀ = 0.8 µM) .

Physicochemical Properties

  • Molecular Weight : The target compound (404.5 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike bulkier analogs like 9g (607.78 g/mol) .
  • Solubility : The 4-methoxyphenylsulfonyl group enhances water solubility compared to purely hydrophobic derivatives (e.g., 11 ) but may still require formulation adjustments for in vivo use .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This indicates the presence of a thiazole ring, an amide functional group, and a methoxyphenyl sulfonyl moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various modes of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, potentially making it useful in cancer therapy.

Anticancer Properties

Several studies have reported on the anticancer potential of thiazole derivatives. For instance:

  • In vitro Studies : Research has demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of similar thiazole compounds on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting a dose-dependent response.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus, indicating promising antimicrobial activity.

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)20
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

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